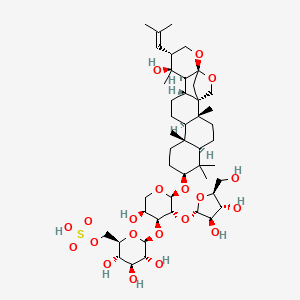

Bacopaside I

説明

特性

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H74O20S/c1-21(2)14-22-16-59-46-19-45(20-60-46)23(37(46)44(22,7)54)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)64-40-36(66-38-33(52)30(49)25(15-47)62-38)35(24(48)17-58-40)65-39-34(53)32(51)31(50)26(63-39)18-61-67(55,56)57/h14,22-40,47-54H,8-13,15-20H2,1-7H3,(H,55,56,57)/t22-,23-,24+,25+,26-,27+,28-,29+,30+,31-,32+,33-,34-,35+,36-,37+,38+,39+,40+,42+,43-,44+,45+,46-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFWOYHZBNAJGA-YAOMZRCFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)COS(=O)(=O)O)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H74O20S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

979.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382148-47-2 |

Source

|

| Record name | Bacopaside I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0382148472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BACOPASIDE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36B8WUA361 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bacopaside I: A Technical Guide to its Neuroprotective Mechanisms of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bacopaside I, a principal triterpenoid saponin derived from the medicinal herb Bacopa monnieri, has emerged as a significant compound of interest for its neuroprotective properties. Extensive preclinical studies have demonstrated its potential in mitigating the pathological hallmarks of various neurodegenerative disorders, including cerebral ischemia, Alzheimer's disease, and Parkinson's disease.[1][2] The neuroprotective efficacy of this compound is not attributed to a single mode of action but rather to a complex interplay of mechanisms. These include the potentiation of the brain's antioxidant defense systems, modulation of key cell survival and apoptotic signaling pathways, enhancement of synaptic plasticity, and regulation of neuroinflammation and immune-mediated processes. This technical guide provides an in-depth review of the core mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this compound.

Core Neuroprotective Mechanisms

The neuroprotective effects of this compound are multifaceted, targeting several critical aspects of neuronal health and disease pathology.

Attenuation of Oxidative Stress

A primary mechanism of this compound's neuroprotective action is its ability to combat oxidative stress, a condition of imbalance between free radicals and antioxidants that leads to neuronal damage.[3][4] this compound has been shown to significantly enhance the activity of endogenous antioxidant enzymes.[5] In animal models of cerebral ischemia, oral administration of this compound led to a marked improvement in the activities of brain superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[5] Concurrently, it effectively inhibits lipid peroxidation, a key indicator of oxidative damage to cell membranes, evidenced by a significant reduction in malondialdehyde (MDA) content in the brain.[5] This dual action of boosting antioxidant defenses and suppressing lipid peroxidation helps to restore cellular redox homeostasis.[3]

Modulation of Apoptotic Pathways

This compound exerts profound anti-apoptotic effects, protecting neurons from programmed cell death induced by ischemic or neurotoxic insults.[6] A critical element of this protection is the activation of the PI3K/Akt signaling pathway.[3][6] The protein kinase Akt is a crucial anti-apoptotic factor; its phosphorylated form (p-Akt) promotes cell survival.[3] In in-vitro models of ischemia, this compound was found to reverse the decrease in p-Akt levels caused by oxygen-glucose deprivation (OGD), and this neuroprotective effect was blocked by PI3K inhibitors, confirming the pathway's involvement.[3][6] By activating this pathway, this compound helps to prevent the cascade of events leading to neuronal apoptosis.

Regulation of Neuroinflammation and Immune Response

In the context of Alzheimer's disease (AD), this compound has been shown to ameliorate cognitive deficits by influencing the clearance of β-amyloid (Aβ) plaques, a hallmark of AD pathology.[7] The mechanism appears to be linked to the modulation of the innate immune system.[7] Studies using APP/PS1 transgenic mice, an animal model for AD, revealed that treatment with this compound significantly reduced the Aβ plaque load.[7] This effect is proposed to be mediated by inducing a beneficial level of innate immune stimulation and enhancing phagocytosis, processes that are critical for clearing Aβ deposits from the brain.[7][8] This suggests that this compound's neuroprotective role extends to modulating neuro-immune responses to pathological protein aggregates.[7]

Enhancement of Synaptic Plasticity and Neurotransmitter Systems

This compound positively influences synaptic function and cognitive processes through the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[9] BDNF is a neurotrophin that plays a vital role in neuronal survival, growth, and synaptic plasticity. Chronic administration of this compound has been shown to elevate the expression of BDNF at both the mRNA and protein levels in the hippocampus and prefrontal cortex.[9] This upregulation of BDNF leads to the downstream activation (phosphorylation) of cAMP response element-binding protein (CREB), a key transcription factor for genes involved in learning and memory.[9][10] Furthermore, compounds from Bacopa monnieri are known to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, thereby increasing the availability of this crucial neurotransmitter for memory and cognition.[11]

Key Signaling Pathways Modulated by this compound

The diverse neuroprotective effects of this compound are orchestrated through its interaction with several critical intracellular signaling pathways.

PI3K/Akt and PKC Signaling Pathways

The pro-survival and anti-apoptotic effects of this compound are significantly mediated through the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Protein Kinase C (PKC) pathway.[3][6] In response to cellular stress, such as ischemia, this compound promotes the activation of PI3K and PKC. This activation leads to the phosphorylation and subsequent activation of Akt. Activated p-Akt then phosphorylates and inactivates pro-apoptotic proteins while promoting cell survival, thereby protecting neurons from damage.[6] The neuroprotective activity of this compound in in-vitro ischemia models was blocked by inhibitors of PI3K and PKC, underscoring the essential role of these pathways.[3][6]

BDNF-CREB Signaling Pathway

This compound demonstrates antidepressant-like and cognitive-enhancing effects by activating the BDNF signaling pathway.[9] By increasing the expression of BDNF, it triggers a cascade that leads to the phosphorylation and activation of the transcription factor CREB.[9][10] Activated CREB moves into the nucleus and promotes the transcription of genes essential for synaptic plasticity, long-term memory formation, and neuronal resilience. This pathway is crucial for this compound's ability to improve cognitive function, particularly under conditions of chronic stress.[9]

Nrf2-Mediated Antioxidant Response

Extracts of Bacopa monnieri are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[12][13][14] Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of oxidative stress or activators like bacosides, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[14] This initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), SOD, and CAT, thereby bolstering the cell's defense against oxidative damage.[14][15]

Quantitative Data Summary

The following tables consolidate quantitative data from key preclinical studies, illustrating the dose-dependent neuroprotective efficacy of this compound.

Table 1: In Vivo Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia (Data sourced from studies on transient focal ischemia induced by middle cerebral artery occlusion (MCAO))

| Parameter | Ischemia (Vehicle) Group | This compound (10 mg/kg) | This compound (30 mg/kg) | Reference |

| Neurological Deficit Score | Markedly high | Significant reduction | Significant reduction | [5] |

| Cerebral Infarct Volume (%) | Substantial infarct | Significant reduction | Significant reduction | [5] |

| Brain Edema (%) | Significant edema | Significant reduction | Significant reduction | [5] |

| Brain ATP Content | Decreased | Markedly increased | Markedly increased | [5] |

| Na+K+ATPase Activity | Decreased | Markedly increased | Markedly increased | [5] |

| Ca2+Mg2+ATPase Activity | Decreased | Markedly increased | Markedly increased | [5] |

Table 2: Effects of this compound on Antioxidant Enzyme Activity and Oxidative Stress Markers (Data from brain tissue homogenates in a rat model of cerebral ischemia)

| Parameter | Ischemia (Vehicle) Group | This compound (3, 10, 30 mg/kg) | Reference |

| Superoxide Dismutase (SOD) Activity | Decreased | Dose-dependent improvement | [5][16] |

| Catalase (CAT) Activity | Decreased | Dose-dependent improvement | [5][16] |

| Glutathione Peroxidase (GSH-Px) Activity | Decreased | Dose-dependent improvement | [5][16] |

| Malondialdehyde (MDA) Content | Increased | Markedly inhibited/decreased | [3][5][16] |

Table 3: Effects of this compound on Cognitive Function and Neuropathology in an AD Mouse Model (Data sourced from studies on APP/PS1 transgenic mice)

| Parameter | APP/PS1 (Vehicle) Group | This compound (Low Dose) | Reference |

| Learning Deficits | Significant impairment | Significant amelioration | [7] |

| Long-term Spatial Memory | Impaired | Improved | [7] |

| Amyloid Plaque Load (Brain) | High | Remarkable reduction | [7] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.

In Vivo Model of Transient Focal Cerebral Ischemia (MCAO)[5][18]

-

Objective: To evaluate the neuroprotective effects of a compound against stroke-like injury in an animal model.

-

Animal Model: Adult male Sprague-Dawley rats.

-

Ischemia Induction: Transient focal ischemia is induced by middle cerebral artery occlusion (MCAO). An intraluminal filament is used to block the artery for a specific duration (e.g., 2 hours), followed by reperfusion (removal of the filament) for a period (e.g., 70 hours).[5]

-

Treatment Groups:

-

Sham-operated group (surgery without MCAO).

-

Ischemia (vehicle-treated) group.

-

This compound-treated groups at various doses (e.g., 3, 10, and 30 mg/kg), administered orally once a day for a set period (e.g., 6 days, with MCAO performed on day 3).[5]

-

-

Assessments:

-

Neurological Deficit Scoring: Behavioral tests are performed at set time points post-MCAO to assess motor and neurological function.

-

Infarct Volume Measurement: Brains are sectioned and stained (e.g., with TTC) to visualize and quantify the ischemic damage.

-

Biochemical Assays: Brain tissue is homogenized to measure ATP content, enzyme activities (ATPases, antioxidant enzymes), and MDA levels.[5]

-

In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation)[3][6]

-

Objective: To assess the direct neuroprotective effect of a compound against ischemic conditions in a cell culture model.

-

Model: Organotypic hippocampal slice cultures (OHSCs) or neuronal cell lines (e.g., SH-SY5Y).[6][17]

-

OGD Induction: Cultures are incubated in a glucose-free medium in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 45 minutes) to simulate ischemia.

-

Treatment: Cultures are pre-treated with various concentrations of this compound (e.g., 25 µM) for a specified time (e.g., 1 hour) before and during OGD.[6] Control groups include untreated cultures and cultures subjected to OGD with vehicle.

-

Assessment of Neuronal Damage: Cell death is quantified 24 hours after OGD. This can be measured by the uptake of fluorescent dyes like propidium iodide (PI), which only enters dead or dying cells, or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.[3][6]

Antioxidant Enzyme Activity Assays[17][18]

-

Objective: To quantify the activity of key antioxidant enzymes in tissue homogenates.

-

Sample Preparation: Brain tissue is homogenized in a suitable buffer on ice.

-

Superoxide Dismutase (SOD) Activity: Assayed spectrophotometrically by measuring the inhibition of the reduction of nitroblue tetrazolium (NBT).

-

Catalase (CAT) Activity: Determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) spectrophotometrically at 240 nm.

-

Glutathione Peroxidase (GSH-Px) Activity: Measured by a coupled reaction with glutathione reductase, monitoring the oxidation of NADPH to NADP⁺ at 340 nm.

Lipid Peroxidation Assay (MDA Level)[17][18]

-

Objective: To quantify the level of lipid peroxidation by measuring malondialdehyde (MDA), a major byproduct.

-

Principle: The assay is based on the reaction of MDA with thiobarbituric acid (TBA) at high temperature and acidic pH, which forms a pink-colored MDA-TBA adduct.

-

Procedure:

-

Brain tissue homogenate is prepared.

-

The sample is mixed with TBA reagent and incubated at high temperature (e.g., 95°C).

-

After cooling, the absorbance of the resulting pink supernatant is measured spectrophotometrically (typically around 532 nm).

-

Acetylcholinesterase (AChE) Inhibition Assay[12][19]

-

Objective: To determine the inhibitory potential of a compound on AChE activity, often expressed as an IC₅₀ value.

-

Principle: Based on the Ellman's method, where acetylthiocholine is used as a substrate. Its hydrolysis by AChE produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, measured spectrophotometrically at 412 nm.[18]

-

Procedure:

-

AChE enzyme, buffer, and various concentrations of the test compound (e.g., this compound) are incubated together in a 96-well plate.

-

DTNB is added, followed by the substrate (acetylthiocholine iodide) to start the reaction.

-

The change in absorbance over time is monitored. The percentage of inhibition is calculated relative to a control without the inhibitor.

-

The IC₅₀ value (concentration required to inhibit 50% of enzyme activity) is determined from the dose-response curve.

-

Conclusion

This compound demonstrates a robust and multifaceted neuroprotective profile, making it a compelling candidate for further investigation in the context of neurodegenerative diseases. Its ability to simultaneously mitigate oxidative stress, inhibit apoptosis, modulate neuroinflammation, and enhance synaptic plasticity through multiple, interconnected signaling pathways (PI3K/Akt, PKC, BDNF-CREB, and Nrf2) highlights its potential as a multi-target therapeutic agent. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further preclinical and clinical studies to fully elucidate and harness the therapeutic potential of this compound.

References

- 1. Bacopaside-I ameliorates motor dysfunction and neurodegeneration in rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies | Drug Target Insights [journals.aboutscience.eu]

- 3. Insights into the Molecular Aspects of Neuroprotective Bacoside A and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Neuroprotective effects of this compound in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effects of Bacopa monnieri on ischemia-induced cognitive deficits in mice: the possible contribution of this compound and underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ABC Herbalgram Website [herbalgram.org]

- 9. Antidepressant-like Effect of this compound in Mice Exposed to Chronic Unpredictable Mild Stress by Modulating the Hypothalamic-Pituitary-Adrenal Axis Function and Activating BDNF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bacopa monnieri supplementation has no effect on serum brain-derived neurotrophic factor levels but beneficially modulates nuclear factor kappa B and cyclic AMP response element-binding protein levels in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Bacopa monnieri reduces Tau aggregation and Tau-mediated toxicity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]

Bacopaside I: A Technical Guide to its Discovery, Isolation, and Elucidation from Bacopa monnieri

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacopa monnieri, a perennial herb revered in traditional Ayurvedic medicine, is a rich source of various bioactive compounds. Among these, the triterpenoid saponins, particularly Bacopaside I, have garnered significant scientific attention for their neuropharmacological properties. This compound, along with other bacosides, is considered a key contributor to the cognitive-enhancing effects of Bacopa monnieri. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound, presenting detailed experimental protocols, comparative quantitative data, and visual representations of experimental workflows and associated signaling pathways.

Discovery and Chemical Profile

This compound is a dammarane-type triterpenoid saponin. Its structure has been elucidated as 3-O-α-L-arabinofuranosyl-(1→2)-[6-O-sulfonyl-β-D-glucopyranosyl-(1→3)]-α-L-arabinopyranosyl pseudojujubogenin[1]. It is one of several structurally similar saponins found in Bacopa monnieri, including Bacoside A3, Bacopaside II, and Bacopasaponin C[2]. The presence and relative abundance of these compounds can vary depending on the geographical origin, harvesting time, and maturity of the plant material, highlighting the need for standardized extraction and purification procedures for consistent research and drug development outcomes[3].

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Bacopa monnieri is a multi-step process involving extraction, fractionation, and chromatographic purification. Various methods have been developed and optimized to maximize the yield and purity of the final compound.

Extraction of Crude Saponins

The initial step involves the extraction of a crude saponin-rich fraction from the dried plant material. Several techniques have been employed, with solvent extraction being the most common.

a) Maceration:

-

Protocol:

-

Coarsely powder the dried aerial parts of Bacopa monnieri.

-

Macerate the powder in 95% ethanol (solid-to-solvent ratio of 1:6 w/v) for 3 days at room temperature with occasional stirring.

-

Filter the extract. The process is repeated three times with the plant residue to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude extract[4].

-

b) Ultrasonication:

-

Protocol:

-

Mix 0.5 g of dried, powdered Bacopa monnieri with 20 mL of methanol in a conical flask.

-

Sonicate the mixture in a water bath at 60°C for 20 minutes.

-

Filter the extract through a 0.22 μm membrane filter prior to analysis or further purification[3].

-

c) Soxhlet Extraction:

-

Protocol:

-

Place 100 g of powdered Bacopa monnieri into the thimble of a Soxhlet apparatus.

-

Add 500 mL of ethanol to the round bottom flask.

-

Conduct the extraction process for a specified duration (e.g., 6 hours) at the boiling point of the solvent.

-

After extraction, concentrate the solvent to obtain the crude extract.

-

Fractionation and Enrichment

The crude extract contains a complex mixture of compounds. Column chromatography is a widely used method to separate the saponin fraction from other constituents.

-

Protocol:

-

Prepare a slurry of silica gel (100-200 mesh size) in a suitable non-polar solvent like ethyl acetate and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Evaporate the solvent completely to obtain a dry, loaded silica gel.

-

Carefully load the sample onto the top of the packed column.

-

Elute the column with a gradient of increasing polarity, typically starting with ethyl acetate and gradually increasing the concentration of methanol (e.g., 1-30% methanol in ethyl acetate)[2][5].

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify the saponin-rich fractions. Saponins can be visualized by spraying the TLC plate with an anisaldehyde-sulfuric acid reagent and heating, which typically produces purple or blue spots[4].

-

Pool the fractions containing the desired saponins and evaporate the solvent to yield an enriched saponin fraction.

-

High-Performance Liquid Chromatography (HPLC) Purification

For obtaining high-purity this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. Both analytical and preparative HPLC techniques are employed.

-

Analytical HPLC Protocol:

-

Column: LiChroCART Purospher® STAR RP-18 endcapped column (or similar C18 column)[4].

-

Mobile Phase: A gradient of acetonitrile and water containing 0.05% (v/v) orthophosphoric acid[4]. Another isocratic system uses 0.05 M sodium sulphate buffer (pH 2.3) and acetonitrile (68.5:31.5, v/v)[2].

-

Temperature: 30°C[2].

-

-

Preparative HPLC Protocol:

-

The conditions for preparative HPLC are generally scaled up from the analytical method.

-

A larger diameter column is used to accommodate larger sample loads.

-

The flow rate is adjusted accordingly (e.g., 15-20 mL/min for a 21.2 mm ID column)[4].

-

Fractions corresponding to the retention time of this compound (determined using a standard) are collected.

-

Data Presentation: Quantitative Analysis

The yield and purity of this compound are critical parameters in the isolation process. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Extraction Methods for Bacosides from Bacopa monnieri

| Extraction Method | Solvent | Solid-to-Solvent Ratio (w/v) | Extraction Time | Temperature (°C) | Crude Extract Yield (%) | Total Saponin Content in Extract (%) | Reference |

| Maceration | 95% Ethanol | 1:6 | 3 days | Room Temperature | 16.63 ± 0.87 | 5.64 ± 0.43 | [4] |

| Ultrasonication | Methanol | 1:40 | 20 min | 60 | Not Reported | Not Reported | [3] |

| Soxhlet | Ethanol | 1:5 | 3 hours | Boiling Point | Not Reported | Not Reported | [4] |

Table 2: HPLC Parameters for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | LiChroCART Purospher® STAR RP-18 | Pinnacle DB C18 | Luna C18 |

| Mobile Phase | Acetonitrile/Water with 0.05% Orthophosphoric Acid (Gradient) | Acetonitrile/Orthophosphate Buffer pH 2.4 (Gradient) | 0.05 M Sodium Sulphate Buffer (pH 2.3)/Acetonitrile (68.5:31.5 v/v) (Isocratic) |

| Flow Rate | 1.5 mL/min | 1.5 mL/min | 1.0 mL/min |

| Detection Wavelength | 205 nm | 205 nm | 205 nm |

| Column Temperature | Not Specified | 27°C | 30°C |

| Reference | [4] | [3] | [2] |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its neuroprotective and antidepressant-like effects through the modulation of key signaling pathways, including the Hypothalamic-Pituitary-Adrenal (HPA) axis and the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade.

1. Regulation of the HPA Axis

Chronic stress can lead to hyperactivity of the HPA axis, resulting in elevated levels of corticosterone, which can be detrimental to neuronal health. This compound has been found to restore the normal function of the HPA axis.

Caption: this compound modulates the HPA axis under chronic stress.

2. Activation of the BDNF Signaling Pathway

BDNF is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity. This compound has been demonstrated to activate the BDNF signaling pathway, which is often downregulated in depressive states.

Caption: this compound activates the BDNF signaling pathway.

Conclusion

This compound stands out as a promising phytochemical from Bacopa monnieri with significant potential for the development of novel therapeutics for neurological and psychiatric disorders. The methodologies for its isolation and purification have been well-established, allowing for the consistent production of high-purity material for research. Further investigation into its molecular mechanisms of action, facilitated by the availability of pure this compound, will undoubtedly pave the way for its clinical application. The protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals working on this important natural product.

References

The Pharmacological Profile of Bacopaside I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacopaside I, a triterpenoid saponin isolated from the medicinal herb Bacopa monnieri, has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in Ayurvedic medicine as a nerve tonic, recent preclinical studies have begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its neuroprotective, anti-cancer, and antidepressant-like effects. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Core Pharmacological Properties

This compound exhibits a range of biological activities, primarily centered around its antioxidant and cell-modulatory effects. These properties underpin its therapeutic potential in various disease models.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective activity in models of cerebral ischemia. Its mechanisms of action in this context are multifaceted, involving the enhancement of cerebral energy metabolism and the bolstering of antioxidant defenses.[1] In a rat model of transient focal ischemia induced by middle cerebral artery occlusion (MCAO), this compound treatment led to a notable reduction in neurological deficits, cerebral infarct volume, and edema.[1]

The protective effects of this compound are linked to its ability to improve the brain's energy status, as evidenced by increased levels of ATP.[1] Furthermore, it enhances the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), while concurrently reducing levels of the lipid peroxidation marker, malondialdehyde (MDA).[1]

Anti-Cancer Activity

In the realm of oncology, this compound has shown promise as an anti-cancer agent, particularly in breast cancer models. It exhibits a dose-dependent inhibitory effect on the viability of various breast cancer cell lines.[2] Notably, this compound acts synergistically with Bacopaside II to inhibit the growth, migration, and invasion of these cancer cells.[2] The underlying mechanism involves the induction of G2/M cell cycle arrest and apoptosis.[2]

Antidepressant-Like Effects

Preclinical studies have also highlighted the antidepressant-like properties of this compound. In a mouse model of chronic unpredictable mild stress (CUMS), this compound administration ameliorated depression-like behaviors.[3] This was evidenced by an increase in sucrose preference and a reduction in immobility time in the forced swimming and tail suspension tests.[3] The antidepressant effects of this compound are thought to be mediated through the modulation of the hypothalamic-pituitary-adrenal (HPA) axis and the activation of the brain-derived neurotrophic factor (BDNF) signaling pathway.[3]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | IC50 (μM) | 95% Confidence Interval (CI) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 99 | 91–109 |

| T47D | Estrogen Receptor-Positive Breast Cancer | 89 | 73–109 |

| MCF7 | Estrogen Receptor-Positive Breast Cancer | 83 | 79–87 |

| BT-474 | HER2-Positive Breast Cancer | 59 | 56–63 |

Data from Palethorpe et al., 2019.[2]

Table 2: In Vivo Neuroprotective Effects of this compound in a Rat MCAO Model

| Parameter | Treatment Group | Outcome |

| Neurological Deficit | This compound (10 and 30 mg/kg) | Significant reduction at 22 and 70 hours post-MCAO |

| Cerebral Infarct Volume | This compound (10 and 30 mg/kg) | Significantly reduced at 70 hours post-MCAO |

| Cerebral Edema | This compound (10 and 30 mg/kg) | Significantly reduced at 70 hours post-MCAO |

| Brain ATP Content | This compound (3, 10, and 30 mg/kg) | Increased |

| Brain MDA Content | This compound (3, 10, and 30 mg/kg) | Markedly inhibited increase |

| Antioxidant Enzymes (SOD, CAT, GSH-Px) | This compound (3, 10, and 30 mg/kg) | Improved activities |

Data from Liu et al., 2013.[1]

Table 3: In Vivo Antidepressant-Like Effects of this compound in a Mouse CUMS Model

| Parameter | Treatment Group | Outcome |

| Sucrose Consumption | This compound (5, 15, and 45 mg/kg) | Significantly elevated |

| Immobility Time (Forced Swim Test) | This compound (5, 15, and 45 mg/kg) | Reduced |

| Immobility Time (Tail Suspension Test) | This compound (5, 15, and 45 mg/kg) | Reduced |

| Plasma Corticosterone Level | This compound | Reversed CUMS-induced increase |

| Glucocorticoid Receptor Expression | This compound | Reversed CUMS-induced decrease |

| BDNF Expression (mRNA and protein) | This compound | Elevated |

Data from Zu et al., 2017.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

In Vivo Model of Transient Focal Cerebral Ischemia (MCAO)

-

Animal Model: Adult male Sprague-Dawley rats.

-

Procedure:

-

Animals are divided into a sham-operated group, an ischemia group (vehicle-treated), and this compound-treated groups (3, 10, and 30 mg/kg).

-

This compound or vehicle (0.5% CMC-Na) is administered orally once a day for 6 days.

-

On the third day, rats are subjected to 2 hours of right MCAO via the intraluminal filament technique.

-

This is followed by 70 hours of reperfusion.

-

-

Assessments:

-

Behavioral deficits are assessed at 22 and 70 hours post-MCAO.

-

At 70 hours, cerebral infarct volume, edema, cerebral energy metabolism, enzyme activities, malondialdehyde (MDA) content, nitric oxide (NO) level, and antioxidant enzyme activities are measured.[1]

-

In Vitro Anti-Cancer Assays

-

Cell Lines: MDA-MB-231, T47D, MCF7, and BT-474 breast cancer cell lines.

-

Viability Assay (MTS):

-

Cells are treated with varying concentrations of this compound.

-

Cell viability is determined using an MTS assay.

-

IC50 values are calculated using non-linear regression analysis.[2]

-

-

Cell Cycle Analysis:

-

Cells are treated with this compound, alone or in combination with Bacopaside II.

-

Cell cycle distribution is analyzed to determine the percentage of cells in G2/M phase.[2]

-

-

Migration Assay (Wound Healing):

-

A scratch is made in a confluent monolayer of cells.

-

Cells are treated with non-cytotoxic concentrations of this compound.

-

The closure of the wound is monitored to assess cell migration.[2]

-

In Vivo Model of Chronic Unpredictable Mild Stress (CUMS)

-

Animal Model: Mice.

-

Procedure:

-

Mice are exposed to a CUMS protocol for 5 consecutive weeks to induce depression-like behavior.

-

During the last two weeks of the CUMS procedure, mice receive daily oral gavage administrations of vehicle, fluoxetine (12 mg/kg, positive control), or this compound (5, 15, and 45 mg/kg).

-

-

Behavioral Assessments:

-

Sucrose Preference Test: Measures anhedonia.

-

Forced Swimming Test & Tail Suspension Test: Measure behavioral despair (immobility time).

-

Open Field Test: Assesses spontaneous locomotor activity.

-

-

Biochemical Assessments:

-

Plasma corticosterone levels.

-

mRNA and protein expression of glucocorticoid receptors.

-

mRNA and protein expression of BDNF.

-

Phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) in the hippocampus and prefrontal cortex.[3]

-

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound are mediated through its interaction with several key signaling pathways.

Neuroprotection: PI3K/Akt and PKC Signaling

The neuroprotective effects of this compound are, in part, mediated by the activation of the PI3K/Akt and PKC signaling pathways. These pathways are crucial for promoting cell survival and inhibiting apoptosis. The neuroprotective activity of this compound can be blocked by inhibitors of PI3K and PKC.[4] this compound has been shown to restore the levels of phosphorylated Akt (p-Akt), a key anti-apoptotic factor.[4]

Antidepressant Effects: HPA Axis and BDNF Signaling

The antidepressant-like activity of this compound is linked to its ability to modulate the HPA axis and enhance BDNF signaling. Chronic stress leads to HPA axis hyperactivity, characterized by elevated corticosterone levels and reduced glucocorticoid receptor expression. This compound has been shown to reverse these stress-induced changes.[3] Furthermore, it elevates the expression of BDNF, a neurotrophin crucial for neuronal survival and synaptic plasticity, and activates downstream signaling molecules like ERK and CREB.[3]

Experimental Workflow: In Vivo Neuroprotection Study

The following diagram outlines the typical workflow for an in vivo study investigating the neuroprotective effects of this compound.

Conclusion

This compound is a promising natural compound with a well-defined pharmacological profile. Its neuroprotective, anti-cancer, and antidepressant-like effects are supported by a growing body of preclinical evidence. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways such as PI3K/Akt, PKC, and BDNF, provides a solid foundation for its further development as a therapeutic agent. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community to advance the research and clinical translation of this compound. Further studies are warranted to fully explore its therapeutic potential and to establish its safety and efficacy in human populations.

References

- 1. Neuroprotective effects of this compound in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antidepressant-like Effect of this compound in Mice Exposed to Chronic Unpredictable Mild Stress by Modulating the Hypothalamic-Pituitary-Adrenal Axis Function and Activating BDNF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights into the Molecular Aspects of Neuroprotective Bacoside A and this compound - PMC [pmc.ncbi.nlm.nih.gov]

Bacopaside I: A Deep Dive into its Role in Cognitive Enhancement

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Bacopaside I, a principal triterpenoid saponin derived from the Ayurvedic herb Bacopa monnieri, has emerged as a promising natural compound for cognitive enhancement and neuroprotection. Traditionally used for centuries to improve memory and intellect, modern scientific investigation is now elucidating the molecular mechanisms that underpin these nootropic effects. This technical guide provides a comprehensive overview of the current research on this compound, focusing on its mechanisms of action, summarizing key quantitative data from preclinical studies, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved in its cognitive-enhancing properties. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of neuropharmacology and drug development.

Mechanisms of Action

This compound exerts its cognitive-enhancing effects through a multi-faceted approach, targeting several key pathological and physiological processes in the brain. The primary mechanisms include antioxidant activity, modulation of neurotransmitter systems, anti-inflammatory effects, reduction of amyloid-beta (Aβ) pathology, and the activation of crucial signaling pathways for neuronal survival and synaptic plasticity.

Antioxidant and Neuroprotective Effects

This compound has demonstrated significant antioxidant properties, protecting the brain from oxidative stress, a key contributor to age-related cognitive decline and neurodegenerative diseases.[1] Studies have shown that treatment with this compound can increase the activity of endogenous antioxidant enzymes in the brain.[2] In a rat model of transient focal ischemia, oral administration of this compound markedly increased the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in the brain.[2] This enhancement of the brain's antioxidant defense system helps to neutralize reactive oxygen species (ROS) and reduce lipid peroxidation, thereby protecting neurons from oxidative damage.[3]

Modulation of Neurotransmitter Systems

The cholinergic system is crucial for learning and memory, and its dysfunction is a hallmark of Alzheimer's disease. This compound has been shown to modulate the cholinergic system by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine.[4][5] This inhibition leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[6][7]

Anti-inflammatory Action

Neuroinflammation is increasingly recognized as a critical factor in the pathogenesis of cognitive decline and neurodegenerative diseases. This compound exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. While direct studies on this compound are emerging, research on Bacopa monnieri extracts, rich in bacosides, has shown a reduction in the release of inflammatory mediators like TNF-α and IL-6 from activated microglial cells.[8]

Reduction of Amyloid-Beta Pathology

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain. This compound has been shown to significantly reduce the Aβ burden in preclinical models. In a study using APP/PS1 transgenic mice, a model for Alzheimer's disease, treatment with this compound resulted in a remarkable reduction in Aβ plaque load in the brain.[9][10] The proposed mechanism involves the promotion of Aβ clearance through the induction of an immune-mediated response and enhanced phagocytosis by microglia.[9][11]

Signaling Pathways Modulated by this compound

This compound's neuroprotective and cognitive-enhancing effects are mediated through the modulation of key intracellular signaling pathways that are critical for neuronal survival, growth, and synaptic plasticity.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and is implicated in protecting neurons from apoptosis. This compound has been shown to activate this pathway.[12] In models of neuronal damage, the neuroprotective effects of this compound were blocked by inhibitors of PI3K, indicating the essential role of this pathway.[3] Activation of the PI3K/Akt pathway by this compound leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins, thereby promoting neuronal survival.[3][12]

PKC Signaling Pathway

Protein Kinase C (PKC) is another important signaling molecule involved in neuronal function and plasticity. The neuroprotective effects of this compound have also been linked to the activation of the PKC pathway.[12] Similar to the PI3K/Akt pathway, inhibition of PKC has been shown to block the protective effects of this compound in neuronal cell cultures.[3] The activation of PKC can influence a variety of downstream targets involved in synaptic function and cell survival.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on cognitive function and related biomarkers.

Table 1: Effects of this compound on Cognitive Performance in Animal Models

| Animal Model | Test | Dosage | Duration | Key Quantitative Outcomes | Reference |

| APP/PS1 Mice | Morris Water Maze | 15 mg/kg/day | 8 months | Significant improvement in long-term spatial memory.[9] | [9][10] |

| APP/PS1 Mice | Y-Maze | 15 mg/kg/day | 8 months | Reversal of Y-maze performance deficits.[13] | [13] |

| MCAO Rats | Neurological Deficit Score | 10 & 30 mg/kg | 6 days | Significant reduction in neurological deficits.[2] | [2] |

Table 2: Effects of this compound on Biochemical Markers in the Brain

| Animal Model | Marker | Dosage | Duration | Key Quantitative Outcomes | Reference |

| MCAO Rats | ATP Content | 3, 10, & 30 mg/kg | 6 days | Increased brain ATP content.[2] | [2] |

| MCAO Rats | Na+K+ATPase Activity | 3, 10, & 30 mg/kg | 6 days | Increased Na+K+ATPase activity.[2] | [2] |

| MCAO Rats | Ca2+Mg2+ATPase Activity | 3, 10, & 30 mg/kg | 6 days | Increased Ca2+Mg2+ATPase activity.[2] | [2] |

| MCAO Rats | SOD, CAT, GSH-Px Activity | 3, 10, & 30 mg/kg | 6 days | Improved antioxidant enzyme activities.[2] | [2] |

| MCAO Rats | MDA Content | 3, 10, & 30 mg/kg | 6 days | Markedly inhibited the increase in MDA content.[2] | [2] |

| APP/PS1 Mice | Aβ 1-40 & 1-42 Levels | 15 mg/kg/day | 8 months | Reduction in Aβ levels by as much as 60%.[9][13] | [9][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the cognitive-enhancing effects of this compound.

Morris Water Maze (MWM)

The Morris Water Maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[5][14][15][16][17]

Objective: To evaluate the effect of this compound on spatial learning and memory.

Apparatus:

-

A circular tank (approximately 1.5-2 meters in diameter) filled with water made opaque with non-toxic white paint or milk powder.[14][17]

-

An escape platform submerged 1-2 cm below the water surface.[15]

-

A video tracking system to record the animal's swim path and latency to find the platform.[5]

-

Distinct visual cues placed around the room to serve as spatial references.[14]

Procedure:

-

Acquisition Phase:

-

Animals are trained over several consecutive days (typically 4-5 days) with multiple trials per day.

-

In each trial, the animal is placed in the water at one of four quasi-random starting positions, facing the wall of the tank.[16]

-

The animal is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.[5]

-

If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to the platform.[5]

-

The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location in relation to the distal cues.[17]

-

-

Probe Trial:

-

On the day following the last acquisition trial, the platform is removed from the tank.

-

The animal is allowed to swim freely for a fixed duration (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[16]

-

Data Analysis:

-

Escape latency and swim path length during the acquisition phase.

-

Time spent in the target quadrant and the number of crossings over the former platform location during the probe trial.

Y-Maze Test

The Y-maze test is used to assess spatial working memory in rodents, based on their innate tendency to explore novel environments.[18][19][20][21][22]

Objective: To evaluate the effect of this compound on short-term spatial memory.

Apparatus:

-

A Y-shaped maze with three identical arms (labeled A, B, and C) at a 120-degree angle to each other.[22]

-

A video camera positioned above the maze to record the animal's movements.[19]

Procedure:

-

Habituation:

-

Spontaneous Alternation:

-

Place the animal at the end of one arm (the start arm) and allow it to freely explore all three arms for a set period (e.g., 8 minutes).[18][19]

-

Record the sequence of arm entries. An arm entry is typically defined as the animal placing all four paws into the arm.[22]

-

An alternation is defined as consecutive entries into all three different arms (e.g., ABC, BCA, CAB).[19]

-

Data Analysis:

-

The percentage of spontaneous alternations is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.

-

A higher percentage of alternation indicates better spatial working memory.

Conclusion

This compound demonstrates significant potential as a cognitive-enhancing agent with a multifaceted mechanism of action. Its ability to combat oxidative stress, modulate neurotransmitter systems, reduce neuroinflammation, and mitigate amyloid-beta pathology, all underpinned by the activation of key neuroprotective signaling pathways, makes it a compelling candidate for further research and development. The preclinical data summarized in this guide provides a strong foundation for its therapeutic potential in addressing age-related cognitive decline and neurodegenerative disorders. Future clinical investigations are warranted to translate these promising preclinical findings into tangible benefits for human cognitive health. This technical guide serves as a comprehensive resource for the scientific community to advance the understanding and application of this compound in the pursuit of novel therapies for cognitive enhancement.

References

- 1. Bacopa monnieri as an Antioxidant Therapy to Reduce Oxidative Stress in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of this compound in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights into the Molecular Aspects of Neuroprotective Bacoside A and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of 12-Week Bacopa monnieri Consumption on Attention, Cognitive Processing, Working Memory, and Functions of Both Cholinergic and Monoaminergic Systems in Healthy Elderly Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular and Functional Characterization of Bacopa monniera: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessing the Anti-inflammatory Effects of Bacopa-Derived Bioactive Compounds Using Network Pharmacology and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alzped.nia.nih.gov [alzped.nia.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bacopa monniera extract reduces amyloid levels in PSAPP mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mmpc.org [mmpc.org]

- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Morris Water Maze (Rats) | Animals in Science [queensu.ca]

- 18. Y-Maze Protocol [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. uknowledge.uky.edu [uknowledge.uky.edu]

- 22. Y-maze Protocol - IMPReSS [web.mousephenotype.org]

In Vitro Antioxidant Activity of Bacopaside I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

This technical guide provides a comprehensive overview of the in vitro antioxidant properties of Bacopaside I, a principal triterpenoid saponin isolated from Bacopa monnieri. The neuroprotective effects of Bacopa monnieri are largely attributed to the antioxidant capacity of its active constituents, known as bacosides.[1][[“]] This document collates quantitative data, detailed experimental methodologies, and relevant signaling pathways to support further research and drug development endeavors.

Quantitative Antioxidant Activity

The antioxidant potential of this compound and related compounds is typically evaluated through various in vitro assays that measure their ability to scavenge free radicals and inhibit lipid peroxidation. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound required to inhibit 50% of the radical activity; a lower IC50 value indicates higher antioxidant potency.[3]

While specific quantitative data for purified this compound is limited in the literature, data for "Bacoside A," a well-studied mixture of saponins that includes this compound, provides a valuable reference for its expected activity.[1][4]

| Compound/Extract | Assay Type | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) | Source |

| Bacoside A (mixture) | DPPH Radical Scavenging | 44.11 | Ascorbic Acid | 51.23 | [5] |

| Bacoside A (mixture) | ABTS Radical Scavenging | 48.13 | Ascorbic Acid | 51.23 | [5] |

| Bacoside A (mixture) | Ferric Reducing Antioxidant Power (FRAP) | 48.21 | Ascorbic Acid | 51.23 | [5] |

| Methanolic Extract of Bacopa monnieri | DPPH Radical Scavenging | 456.07 | - | - | [6][7] |

| Methanolic Extract of Bacopa monnieri | Nitric Oxide Scavenging | 21.29 | Ascorbic Acid | 5.47 | [6][7] |

Detailed Experimental Protocols

Reproducibility and validation of scientific findings rely on detailed methodologies. The following are generalized protocols for common in vitro antioxidant assays used to evaluate this compound and other bacosides.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[8] The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm.[3] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[3]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound (or sample)

-

Positive control (e.g., Ascorbic Acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare a ~0.1 mM solution of DPPH in methanol. This solution should be freshly made and stored in the dark.[8]

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Perform serial dilutions to obtain a range of concentrations.[8]

-

Assay Protocol:

-

In a 96-well plate, add 100 µL of the various concentrations of the test sample.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, use 100 µL of the solvent instead of the test sample.

-

For the positive control, use a known antioxidant at various concentrations.[8]

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[8]

-

Calculation: Percentage of Inhibition (%) = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the inhibition percentage against the sample concentration.[8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically at 734 nm.[8]

Materials:

-

ABTS

-

Potassium persulfate

-

Ethanol or Phosphate-buffered saline (PBS)

-

This compound (or sample)

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation (ABTS•+ Solution):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[8]

-

-

Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with ethanol or PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[8]

-

Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.[8]

-

Assay Protocol:

-

Add a small volume (e.g., 20 µL) of the different concentrations of the test sample to a 96-well plate.

-

Add a larger volume (e.g., 180 µL) of the ABTS•+ working solution to each well.[8]

-

-

Incubation: Incubate at room temperature for approximately 6-15 minutes.[8]

-

Measurement: Measure the absorbance at 734 nm.[8]

-

Calculation: The calculation of scavenging activity percentage and determination of the IC50 value are performed similarly to the DPPH assay.[8]

Superoxide Anion Radical Scavenging Assay

Principle: This assay is based on the reduction of nitro blue tetrazolium (NBT) in the presence of NADH and phenazine methosulfate (PMS) under aerobic conditions. The superoxide radicals generated reduce NBT to a purple formazan. The antioxidant's ability to scavenge the superoxide radicals and inhibit the formazan formation is measured spectrophotometrically at 560 nm.[5][9]

Materials:

-

Tris buffer (0.02 M, pH 8.0)

-

NBT (Nitro blue tetrazolium) solution (1M)

-

NADH (Nicotinamide adenine dinucleotide) solution (1M)

-

PMS (Phenazine methosulfate) solution (1M)

-

This compound (or sample)

Procedure:

-

Reaction Mixture: In a tube, mix 50 µL of 1M NBT, 150 µL of 1M NADH, and the sample at various concentrations in Tris buffer. The total volume should be 3 mL.[5]

-

Reaction Initiation: Start the reaction by adding 15 µL of 1M PMS to the mixture.[5]

-

Incubation: Incubate at ambient temperature for 5 minutes.[9]

-

Measurement: Record the absorbance at 560 nm.[5]

-

Calculation: The percentage of inhibition is calculated by comparing the absorbance of the sample-treated groups to a control group without the antioxidant.[9]

Lipid Peroxidation Inhibition Assay (TBARS Assay)

Principle: This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically at around 532 nm.[3][10]

Materials:

-

Lipid source (e.g., brain homogenate)

-

This compound (or sample) dissolved in a suitable solvent

-

SDS (Sodium dodecyl sulfate) solution (8.1%)

-

Acetic acid solution (20%, pH 3.5)

-

TBA (Thiobarbituric acid) solution (0.8%)

-

Positive control (e.g., Trolox)

Procedure:

-

Reaction Mixture:

-

Incubation: Incubate the mixture at 95°C for 60 minutes.

-

Cooling and Centrifugation: Cool the tubes and centrifuge to separate the phases.

-

Measurement: Measure the absorbance of the supernatant at 532 nm.

-

Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated groups to the control group (with induced peroxidation but without the antioxidant).[3]

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and signaling pathways associated with the antioxidant activity of bacosides.

Caption: General workflow for in vitro antioxidant assays.[3]

Caption: Workflow for the DPPH radical scavenging assay.

Caption: Potential signaling pathways for bacoside-mediated antioxidant effects.[1]

Concluding Remarks

The available in vitro data strongly suggest that this compound, as a key component of Bacopa monnieri, possesses significant antioxidant properties. Its ability to scavenge free radicals and potentially modulate cellular antioxidant defense pathways underscores its therapeutic potential, particularly in the context of neurodegenerative diseases where oxidative stress is a key pathological factor.[1][12] Further studies with purified this compound are warranted to delineate its specific contribution to the overall antioxidant and neuroprotective effects of Bacopa monnieri extracts.

References

- 1. Insights into the Molecular Aspects of Neuroprotective Bacoside A and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. sngasc.ac.in [sngasc.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. turkjps.org [turkjps.org]

- 8. benchchem.com [benchchem.com]

- 9. phytojournal.com [phytojournal.com]

- 10. Anti-apoptotic mechanism of Bacoside rich extract against reactive nitrogen species induced activation of iNOS/Bax/caspase 3 mediated apoptosis in L132 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bacopa monnieri as an Antioxidant Therapy to Reduce Oxidative Stress in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]

Bacopaside I: A Deep Dive into its Neuroprotective Effects on Neuronal Cell Cultures

For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of the molecular and cellular effects of Bacopaside I on neuronal cell cultures. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

This compound, a principal triterpenoid saponin isolated from the medicinal plant Bacopa monnieri, has garnered significant scientific interest for its neuroprotective properties. In vitro studies utilizing various neuronal cell culture models have demonstrated its potential to mitigate neuronal damage, combat oxidative stress, and modulate signaling pathways crucial for neuronal survival and function. This guide aims to provide a comprehensive resource for understanding the mechanisms underlying the therapeutic potential of this compound.

Quantitative Effects of this compound on Neuronal Cell Cultures

The neuroprotective efficacy of this compound has been quantified across a range of in vitro assays. The following tables summarize the key quantitative findings from various studies, providing a comparative overview of its effects on cell viability, neurite outgrowth, and antioxidant enzyme activity.

| Cell Line | Stressor | This compound Concentration | Outcome | Quantitative Effect | Reference |

| Organotypic hippocampal slice cultures | Oxygen-Glucose Deprivation (OGD) | 25 μM | Neuroprotection | Attenuated OGD-induced neuronal cell damage | [1] |

| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | Not specified | Cytoprotection | Increased cell viability | [2] |

| Primary cortical neurons | Beta-amyloid (Aβ) | Not specified | Neuroprotection | Diminished neuronal death induced by Aβ peptide | [3] |

| PC-12 cells | Not specified | 5, 10, and 20 µg/mL | Neurite Outgrowth | Potentiated neurite outgrowth | [4] |

| Neural Stem Cells | Not specified | 5 and 10 µg/mL | Dendrite Formation | Promoted neuronal growth and dendrite formation | [5] |

| Parameter | Model | This compound Treatment | Effect | Reference |

| Superoxide Dismutase (SOD) | Rat model of transient focal ischemia | 3, 10, and 30 mg/kg | Improved antioxidant enzyme activity | [6] |

| Catalase (CAT) | Rat model of transient focal ischemia | 3, 10, and 30 mg/kg | Improved antioxidant enzyme activity | [6] |

| Glutathione Peroxidase (GSH-Px) | Rat model of transient focal ischemia | 3, 10, and 30 mg/kg | Improved antioxidant enzyme activity | [6] |

| Malondialdehyde (MDA) | Rat model of transient focal ischemia | 3, 10, and 30 mg/kg | Markedly inhibited the increase in MDA content | [6] |

Key Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects through the modulation of several key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the proposed mechanisms of action.

This pathway illustrates how this compound promotes neuronal survival. It activates Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation of Akt.[1][7] Phosphorylated Akt (p-Akt) is a key anti-apoptotic factor that ultimately contributes to the attenuation of neuronal necrosis and apoptosis.[1][7]

This diagram depicts the role of this compound in mitigating oxidative stress. It enhances the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[6] These enzymes are crucial for scavenging reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[8]

Detailed Experimental Protocols

To facilitate the replication and further investigation of the effects of this compound, this section provides detailed methodologies for key in vitro experiments.

Neurite Outgrowth Assay

This assay is crucial for assessing the potential of this compound to promote neuronal regeneration and plasticity.[5]

Objective: To quantify the effect of this compound on the growth of neurites from neuronal cells.

Materials:

-

Neuronal cell line (e.g., PC-12, SH-SY5Y, or primary neurons)[2][4]

-

Cell culture medium appropriate for the chosen cell line

-

This compound stock solution

-

Multi-well culture plates (e.g., 96-well)[2]

-

Microscope with imaging capabilities

-

Image analysis software

Procedure:

-

Cell Seeding: Plate the neuronal cells in multi-well plates at a density that allows for individual cell morphology to be observed. Allow the cells to adhere and stabilize for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle-treated control group.

-

Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours) to allow for neurite extension.

-

Fixation and Staining: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and stain with a neuronal marker (e.g., β-III tubulin) to visualize the neurites.

-

Imaging: Capture images of multiple fields per well using a microscope.

-

Analysis: Use image analysis software to measure the length of the longest neurite per cell and the total neurite length per cell.[9]

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the protective effects of this compound against cytotoxic insults.[2]

Objective: To assess the effect of this compound on the viability of neuronal cells exposed to a stressor.

Materials:

-

Neuronal cell line

-

Cell culture medium

-

This compound stock solution

-

Cytotoxic stressor (e.g., H₂O₂, amyloid-beta)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plate reader

Procedure:

-

Cell Seeding: Plate neuronal cells in a 96-well plate and allow them to attach overnight.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified duration (e.g., 2-4 hours).

-

Stressor Application: Add the cytotoxic stressor to the wells (except for the control group) and incubate for the required time to induce cell death.

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is directly proportional to the number of viable cells.

References

- 1. Protective effects of Bacopa monnieri on ischemia-induced cognitive deficits in mice: the possible contribution of this compound and underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crude Extracts of Bacopa Monnieri Induces Dendrite Formation in Rodent Neural Stem Cell Cultures—A Possible Use in Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of this compound in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insights into the Molecular Aspects of Neuroprotective Bacoside A and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bacopa monnieri as an Antioxidant Therapy to Reduce Oxidative Stress in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

Bacopaside I: A Technical Guide to its Interaction with Neurotransmitter Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacopaside I, a principal triterpenoid saponin derived from the Ayurvedic herb Bacopa monnieri, is a significant contributor to the plant's nootropic and neuroprotective properties. Its therapeutic potential is largely attributed to its complex and multi-target interactions with various neurotransmitter systems. This technical guide provides a comprehensive overview of the current understanding of this compound's engagement with the cholinergic, serotonergic, dopaminergic, GABAergic, and noradrenergic systems. It consolidates available quantitative data, details essential experimental protocols for investigating these interactions, and presents visual diagrams of key signaling pathways and workflows to support further research and drug development. While much of the existing research has been conducted on complex Bacopa monnieri extracts (BME) or related bacosides, this guide distinguishes these findings and focuses on the specific actions of this compound where data is available, highlighting critical knowledge gaps and future research directions.

Interaction with Cholinergic System

The cholinergic system is integral to cognitive functions, particularly learning and memory. The cognitive-enhancing effects of Bacopa monnieri are frequently linked to the modulation of this pathway. The primary mechanisms explored involve the regulation of acetylcholine (ACh), the principal neurotransmitter of this system.

Mechanism of Action: Evidence suggests that Bacopa monnieri extracts enhance cholinergic neurotransmission by increasing the availability of ACh. This is proposed to occur via two main routes: the inhibition of acetylcholinesterase (AChE), the enzyme that degrades ACh, and the activation of choline acetyltransferase (ChAT), the enzyme responsible for ACh synthesis.[1][2][3] However, it is crucial to note that one in-silico and in-vitro study found that parent bacosides, including an isomer of this compound, did not directly inhibit AChE, suggesting that in-vivo metabolites may be the active compounds.

Quantitative Data: Cholinergic System Interaction

| Compound Tested | Assay | Target | Result Type | Value | Reference |

| This compound | AChE Inhibition | Acetylcholinesterase | IC₅₀ | Not Reported | - |

| Bacopaside X (Isomer) | AChE Inhibition | Acetylcholinesterase | IC₅₀ | 12.78 µM | [4] |

| Purified Bacoside A | AChE Inhibition | Acetylcholinesterase | IC₅₀ | 9.96 µg/mL | [5] |

| Bacopa monnieri Extract | ACh Content | Acetylcholine | In vivo ↑ | - | [2] |

| Bacopa monnieri Extract | ChAT Activity | Choline Acetyltransferase | In vivo ↑ | - | [2] |

Note: Bacoside A is a mixture of saponins including bacoside A3, bacopaside II, bacopasaponin C, and bacopaside X (an isomer of this compound).

Signaling Pathway: Cholinergic Modulation

Interaction with Serotonergic System

The serotonergic system, which utilizes serotonin (5-hydroxytryptamine or 5-HT), is a key regulator of mood, anxiety, and cognition. Modulation of this system is a proposed mechanism for the anxiolytic and antidepressant-like effects of Bacopa monnieri.

Mechanism of Action: Studies on Bacopa monnieri extract suggest it can increase brain levels of 5-HT.[6] This may be achieved by upregulating the expression of tryptophan hydroxylase 2 (TPH2), the rate-limiting enzyme in serotonin synthesis, and the serotonin transporter (SERT), which is responsible for 5-HT reuptake.[1] Furthermore, in-silico and in-vitro studies indicate that derivatives of bacosides exhibit binding affinity for specific serotonin receptors, such as 5-HT2A.[7]

Quantitative Data: Serotonergic System Interaction

| Compound Tested | Assay | Target | Result Type | Value | Reference |

| This compound | Receptor Binding | 5-HT Receptors | Kᵢ | Not Reported | - |

| Ebelin Lactone (derivative) | Receptor Binding | 5-HT2A Receptor | Kᵢ | 4.21 µM | [8] |

| Bacopa monnieri Extract | Gene Expression | Tryptophan Hydroxylase 2 (TPH2) | In vivo ↑ | - | [1] |

| Bacopa monnieri Extract | Gene Expression | Serotonin Transporter (SERT) | In vivo ↑ | - | [1] |

| Bacopa monnieri Extract | Neurotransmitter Level | Serotonin (5-HT) | In vivo ↑ | - | [1] |

Signaling Pathway: Serotonergic Modulation

Interaction with Dopaminergic System

The dopaminergic system is crucial for motor control, motivation, reward, and executive function. The interaction of Bacopa monnieri with this system is complex, with reports indicating varied and potentially context-dependent effects.

Mechanism of Action: Some studies report that Bacopa monnieri extract can prevent the depletion of dopamine (DA) under chronic stress conditions.[9] Conversely, other research suggests it may have anti-dopaminergic effects in the striatum.[9] It has been shown to ameliorate dysfunction of D1 and D2 dopamine receptors in a rat model of neonatal hypoglycemia.[10] A significant finding for this compound is its selective inhibition of Monoamine Oxidase A (MAO-A), an enzyme that degrades monoamines, including dopamine.[7] This action would lead to increased synaptic dopamine levels. In-vitro studies also show that Bacoside A and Bacopaside X (an isomer of this compound) have a binding affinity for the D1 receptor.[8]

Quantitative Data: Dopaminergic System Interaction

| Compound Tested | Assay | Target | Result Type | Value | Reference |

| This compound | Enzyme Inhibition | MAO-A | Activity | Selective Inhibition | [7] |

| This compound | Enzyme Inhibition | MAO-B | Activity | No significant effect | [7] |